molecular formula C8H5BrClF B12837016 3-Bromo-6-chloro-2-fluorostyrene

3-Bromo-6-chloro-2-fluorostyrene

Cat. No.: B12837016
M. Wt: 235.48 g/mol
InChI Key: OWQUZOBYSDKSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-2-fluorostyrene is an organic compound with the molecular formula C8H5BrClF. It is a derivative of styrene, where the aromatic ring is substituted with bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluorostyrene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted styrenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-2-fluorostyrene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-2-fluorostyrene exerts its effects involves its ability to participate in various chemical reactions. The presence of halogen atoms on the aromatic ring makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-fluorostyrene
  • 3-Bromo-6-chloro-2-fluorobenzonitrile
  • 3-Bromo-2-fluorostyrene

Uniqueness

3-Bromo-6-chloro-2-fluorostyrene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the styrene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications .

Biological Activity

3-Bromo-6-chloro-2-fluorostyrene is a halogenated styrene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C₈H₅BrClF
Molecular Weight: 227.48 g/mol
CAS Number: 943830-79-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Potential: Investigations into its anticancer properties have shown promise, particularly in inducing apoptosis in cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle processes, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis: It has been observed to activate apoptotic pathways, potentially through the upregulation of pro-apoptotic proteins.
  • Antioxidant Activity: Some studies suggest that this compound may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of growth in Gram-positive bacteria
AnticancerInduction of apoptosis in breast cancer cell lines
AntioxidantReduction of reactive oxygen species

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with this compound resulted in:

  • A significant decrease in cell viability (up to 70% at higher concentrations).
  • Activation of caspase pathways, confirming the induction of apoptosis.

This study highlights the potential for developing this compound as a therapeutic agent against breast cancer.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
This compoundC₈H₅BrClFYesYes
4-FluorostyreneC₈H₇FModerateNo
2-ChlorostyreneC₈H₇ClLowModerate

Properties

Molecular Formula

C8H5BrClF

Molecular Weight

235.48 g/mol

IUPAC Name

1-bromo-4-chloro-3-ethenyl-2-fluorobenzene

InChI

InChI=1S/C8H5BrClF/c1-2-5-7(10)4-3-6(9)8(5)11/h2-4H,1H2

InChI Key

OWQUZOBYSDKSGE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1F)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.